6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Overview
Description
- Also known as 6-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one , this compound has the following properties:
- IUPAC Name : 6-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
- Molecular Formula : C7H5ClN2O
- Molecular Weight : 168.58 g/mol
- Physical Form : Solid
- Storage Temperature : Refrigerator
- Purity : 97%
- Safety Information : Warning (Hazard Statements: H302, H312, H332)
- Country of Origin : US
- More details
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed.
Molecular Structure Analysis
- The molecular structure consists of a pyrrolo[3,2-c]pyridin-2-one ring with a chlorine substituent.
- Crystal structure details
Chemical Reactions Analysis
- No specific reactions were found in the available data. Further investigation is required.
Physical And Chemical Properties Analysis
- The compound is a solid with a molecular weight of 168.58 g/mol.
- It is combustible and acutely toxic.
- Safety details
Scientific Research Applications
Synthesis and Scaffold Development
- Synthesis of Derivatives : Compounds like 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one are synthesized as scaffolds for pharmaceutical research. Cheung et al. (2001) explored the synthesis of similar compounds, highlighting their application in kinase research areas (Cheung, Harris, & Lackey, 2001).
Reactivity and Characterization Studies
- Reactivity and Synthesis Analysis : Murthy et al. (2017) conducted a comprehensive study on the reactivity and synthesis of similar compounds, which included characterizing their potential in non-linear optics and as anti-cancerous drug leads (Murthy et al., 2017).
Pharmaceutical Research
- Pharmaceutical Applications : The synthesis and development of 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one derivatives are often pursued for pharmaceutical research. Studies by Figueroa‐Pérez et al. (2006) and Kazimierczuk et al. (1992) have shown the use of similar compounds in the development of inhibitors for various cell lines, indicating their potential in medicinal chemistry (Figueroa‐Pérez et al., 2006), (Kazimierczuk, Vilpo, & Seela, 1992).
Material Science and Optoelectronics
- Optoelectronics and Material Science : The derivatives of 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one have also been explored in material science and optoelectronics. Zedan et al. (2020) demonstrated the application of similar compounds in the development of photosensors and other electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Safety And Hazards
- It is essential to handle this compound with care due to its toxicity.
- Avoid skin and eye contact.
- Safety precautions
Future Directions
- Research on this compound’s potential applications and further studies are needed to explore its properties fully.
Feel free to ask if you need more information or have additional questions! 😊
properties
IUPAC Name |
6-chloro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-2-5-4(3-9-6)1-7(11)10-5/h2-3H,1H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUOLXNCHDDKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(C=C2NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646634 | |
Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
CAS RN |
1000342-80-2 | |
Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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